molecular formula C18H18ClN3O B2495144 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea CAS No. 905761-44-6

1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea

Cat. No. B2495144
M. Wt: 327.81
InChI Key: BMUSEUFWFPHQNE-UHFFFAOYSA-N
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Description

The compound "1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea" belongs to a class of organic compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and material science. While direct research on this compound is scarce, related compounds have been synthesized and studied for their electronic, optical, and biological properties.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step chemical reactions, starting from readily available precursors. For instance, pyrrole derivatives are synthesized through one-pot or multi-component reactions, often involving catalysis to promote efficiency and selectivity. The synthesis of complex urea derivatives often incorporates steps like carbonylation reactions and subsequent interactions with amines or isocyanates to introduce the urea functionality (Saracoglu et al., 2019).

Molecular Structure Analysis

Molecular structure analysis, typically performed using techniques such as X-ray diffraction and NMR spectroscopy, reveals the geometry, bond lengths, angles, and overall three-dimensional arrangement of atoms within a molecule. Computational methods, like density functional theory (DFT), provide insights into the electronic structure, including the distribution of electrons, molecular orbitals, and potential reactive sites (Sivakumar et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving urea derivatives can include nucleophilic attacks, condensation reactions, and transformations under various conditions. The functional groups present in these compounds, such as the urea moiety, influence their reactivity and interaction with other chemicals. For example, urea derivatives have been explored for their corrosion inhibition properties, highlighting their potential in protecting metals against corrosion (Louroubi et al., 2019).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the practical applications of a compound. Computational studies often complement experimental findings to predict these properties accurately. For instance, DFT calculations help estimate the polarizability and hyperpolarizability, indicating the compound's nonlinear optical properties (Shkir et al., 2018).

properties

IUPAC Name

1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-13-5-2-7-15(11-13)21-18(23)22(17-9-4-10-20-17)16-8-3-6-14(19)12-16/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUSEUFWFPHQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea

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